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Compound of Interest

Compound Name:
5-Bromo-6-methoxypyridin-2-

amine

Cat. No.: B1524704 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-
methoxypyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 5-
Bromo-6-methoxypyridin-2-amine (CAS No. 1211533-83-3), a key heterocyclic building block

in modern medicinal chemistry and drug discovery. The document details its molecular

structure, physical characteristics, spectroscopic profile, and reactivity. By integrating

experimental data with established chemical principles, this guide serves as an essential

resource for researchers, scientists, and drug development professionals. It offers not only a

compilation of properties but also the scientific rationale behind characterization methodologies

and the compound's synthetic utility, particularly its application in the synthesis of bioactive

molecules for various therapeutic areas.[1][2]

Introduction: A Versatile Heterocyclic Intermediate
5-Bromo-6-methoxypyridin-2-amine is a trifunctionalized pyridine derivative whose strategic

arrangement of substituents—a reactive bromine atom, a nucleophilic amine, and a methoxy

group—makes it an exceptionally valuable intermediate in organic synthesis.[2][3] The pyridine

scaffold is a privileged structure, frequently appearing in approved pharmaceuticals, and this

compound provides a versatile platform for creating diverse molecular architectures.[4] The

bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions,
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such as Suzuki and Buchwald-Hartwig couplings, allowing for the facile introduction of aryl,

heteroaryl, or alkyl groups.[3][5] The primary amine serves as a handle for amidation,

condensation reactions, and the construction of fused heterocyclic systems.[3][5] This unique

combination of reactive sites has led to its use in the synthesis of compounds targeting

neurological disorders, as well as potential anti-inflammatory and anti-cancer agents.[2]

Molecular and Physicochemical Properties
A precise understanding of the fundamental physicochemical properties is the bedrock of all

subsequent experimental work, from reaction design to formulation.

Chemical Identity
It is crucial to uniquely identify the compound to ensure the correct material is being used. The

primary identifiers for 5-Bromo-6-methoxypyridin-2-amine are its CAS number, molecular

formula, and molecular weight.

Property Value Source

CAS Number 1211533-83-3 [6][7][8][9]

Molecular Formula C₆H₇BrN₂O [1][7][8]

Molecular Weight 203.04 g/mol [1][7][8]

Synonyms
5-Bromo-6-methoxy-2-

pyridinamine
[7]

Structural Information
The compound's structure dictates its reactivity and interactions. Standardized line notations

are provided for database searching and computational modeling.

Caption: 2D Structure of 5-Bromo-6-methoxypyridin-2-amine.
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Identifier String Source

SMILES COC1=C(Br)C=CC(N)=N1 [7]

InChI

InChI=1S/C6H7BrN2O/c1-10-

6-4(7)2-3-5(8)9-6/h2-3H,1H3,

(H2,8,9)

[10]

InChIKey
STTFWVSVDMLUCF-

UHFFFAOYSA-N
[10]

Physical Properties
These macroscopic properties are essential for handling, storage, and initial characterization.

Property Value Notes

Appearance Off-white solid
Based on a reported synthesis

outcome.[8]

Melting Point Data not available

The melting point of 108-

110°C often cited belongs to

the isomer 6-Bromo-5-

methoxypyridin-2-amine (CAS

79491-43-3).[3]

Boiling Point Data not available

Predicted values are available

for isomers but not

experimentally confirmed for

this compound.

Flash Point 105.7 ± 25.9 °C (Predicted) [8]

Solubility and Partitioning Behavior
Solubility is a critical parameter for reaction setup and purification. The partition coefficient

(LogP) provides insight into a molecule's lipophilicity, which is vital for drug development.
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Property Value Notes

LogP (Predicted) 1.4349
This value suggests moderate

lipophilicity.[7]

Topological Polar Surface Area

(TPSA)
48.14 Å² [7]

Water Solubility
Limited/Slightly Soluble

(Expected)

Typical for halogenated

pyridine derivatives.[3][11]

Organic Solvent Solubility

Expected to be soluble in polar

organic solvents like ethanol,

methanol, and

dimethylformamide.

[11]

Spectroscopic Profile
Spectroscopic analysis provides an atomic- and molecular-level fingerprint, confirming the

structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the primary tool for structural elucidation of organic molecules. The reported

spectrum for 5-Bromo-6-methoxypyridin-2-amine confirms the arrangement of protons on the

pyridine ring and the presence of the amine and methoxy groups.

¹H NMR Data (300 MHz, CDCl₃):[8]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.49 Doublet 8.0 1H H-3 (Aromatic)

5.99 Doublet 8.0 1H H-4 (Aromatic)

4.31 Broad Singlet - 2H -NH₂
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| 3.91 | Singlet | - | 3H | -OCH₃ |

Analysis: The two doublets at 7.49 and 5.99 ppm, with a coupling constant of 8.0 Hz, are

characteristic of two ortho-coupled protons on a pyridine ring. The downfield shift of the H-3

proton is consistent with its position adjacent to the electron-withdrawing bromine atom. The

broad singlet at 4.31 ppm is typical for amine protons, which often undergo rapid exchange.

The sharp singlet at 3.91 ppm corresponds to the three protons of the methoxy group.

Infrared (IR) Spectroscopy
While a specific spectrum for this compound is not readily available, its key vibrational

frequencies can be reliably predicted based on its functional groups.

Predicted IR Absorption Bands:

Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3400-3250 N-H Stretch
Primary Amine (-
NH₂)

Primary amines
typically show two
distinct bands
(asymmetric and
symmetric
stretching) in this
region.[12][13]

1650-1580 N-H Bend (Scissoring) Primary Amine (-NH₂)

This bending vibration

is characteristic of

primary amines.[12]

~1600 C=C & C=N Stretch Aromatic Ring
Vibrations associated

with the pyridine ring.

1335-1250 C-N Stretch Aromatic Amine

Strong band indicating

the bond between the

ring and the amino

group.[12]

| 1250-1020 | C-O Stretch | Aryl Ether | Stretching of the C-O bond of the methoxy group. |
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Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Experimental Data:

MS (ESI) m/z: 205.3 (M+H)⁺[8]

Analysis: The electrospray ionization (ESI) data shows a peak at m/z 205.3, corresponding to

the protonated molecule [M+H]⁺. This confirms the molecular weight of 203.04. The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would

result in two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity,

which is a definitive indicator for the presence of a single bromine atom.

Predicted Collision Cross Section (CCS) Data:[10]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 202.98146 131.0

[M+Na]⁺ 224.96340 143.6

| [M-H]⁻ | 200.96690 | 136.2 |

Reactivity and Synthetic Utility
The functionality of 5-Bromo-6-methoxypyridin-2-amine makes it a powerful tool for synthetic

chemists.

Caption: Key reactive sites and their synthetic applications.

Bromine Atom (C5): This is the primary site for introducing molecular diversity. It readily

participates in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C,

C-N, and C-O bonds. This is the most common strategy for elaborating the core structure.[3]

[5]
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Amine Group (C2): The nucleophilic amino group can be acylated, alkylated, or used as a

key component in condensation reactions to form fused heterocyclic systems, such as

pyrimidines or imidazoles.[3]

Methoxy Group (C6): This group enhances solubility in organic solvents and influences the

electronic properties of the pyridine ring, potentially directing electrophilic substitution

reactions.[3]

Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols for characterization are

essential.

Workflow for Physicochemical Characterization
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start_end process data Obtain Sample of
5-Bromo-6-methoxypyridin-2-amine

Protocol: Synthesis Visual Inspection
(Color, Form)

Protocol: NMR Analysis

Melting Point Determination

¹H NMR Spectroscopy

Mass Spectrometry

IR Spectroscopy

Compile & Analyze Data

Final Characterization Report

Click to download full resolution via product page

Caption: Standard workflow for comprehensive characterization.

Protocol: Synthesis via Bromination[8]
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This protocol describes the synthesis from a commercially available precursor. The causality

behind this choice is the high regioselectivity of N-bromosuccinimide (NBS) for the electron-rich

pyridine ring, activated by the amino and methoxy groups.

Dissolution: Dissolve 6-methoxypyridin-2-amine (10 g, 81 mmol) in acetonitrile (150 mL) in a

suitable reaction flask.

Bromination: Add N-bromosuccinimide (NBS) (7.17 g, 40.3 mmol) to the solution. Stir the

reaction mixture at room temperature for 90 minutes.

Second Addition: Add an additional portion of NBS (7.17 g, 40.3 mmol) in acetonitrile (35

mL). Continue stirring at room temperature for another 90 minutes. Rationale: Staged

addition of NBS helps control the reaction exotherm and improve selectivity.

Workup: Dilute the reaction mixture with water (250 mL) and extract with ethyl acetate (2 x

250 mL).

Washing: Wash the combined organic extracts with water and then brine. Dry the organic

layer over anhydrous Na₂SO₄.

Purification: Concentrate the solution under reduced pressure. Purify the crude product by

flash chromatography (eluting with 10-15% ethyl acetate in hexane) to yield 5-bromo-6-
methoxypyridin-2-amine as an off-white solid (12.1 g, 74% yield).[8]

Protocol: ¹H NMR Sample Preparation and Analysis
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR

tube.

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Cap the tube and

gently agitate until the sample is fully dissolved. Rationale: CDCl₃ is a standard, non-protic

solvent for NMR that dissolves a wide range of organic compounds.

Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform.

Phase the spectrum and integrate the signals. Reference the spectrum to the residual
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solvent peak (CDCl₃ at 7.26 ppm).

Safety and Handling
Proper handling is paramount to ensure laboratory safety.

Category Information Source

GHS Hazard Statements H302: Harmful if swallowed. [8]

GHS Precautionary

Statements

P264: Wash hands thoroughly

after handling.P270: Do not

eat, drink or smoke when using

this product.P301+P312: IF

SWALLOWED: Call a POISON

CENTER or doctor/physician if

you feel unwell.

[8]

Storage

Store at room temperature,

protected from light, under an

inert atmosphere.

[1][7]

Conclusion
5-Bromo-6-methoxypyridin-2-amine is a high-value chemical intermediate with a well-defined

physicochemical and spectroscopic profile. Its trifunctional nature provides a robust platform for

the synthesis of complex molecules, particularly in the field of drug discovery. The data and

protocols presented in this guide offer a solid foundation for researchers to confidently utilize

this compound in their synthetic endeavors, enabling the exploration of new chemical space

and the development of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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